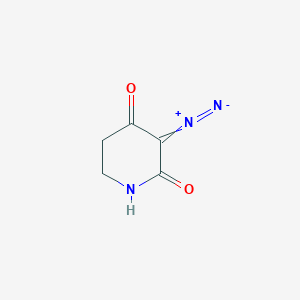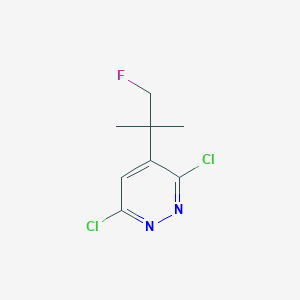![molecular formula C14H19NO B14322123 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol CAS No. 105886-85-9](/img/structure/B14322123.png)
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol is an organic compound that features a phenol group substituted with a cyclopentene ring and a dimethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol typically involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution on the Phenol Ring:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The cyclopentene ring can be reduced to a cyclopentane ring.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The phenol group could participate in hydrogen bonding, while the dimethylaminomethyl group might interact with biological targets through ionic or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclopent-2-en-1-yl)phenol: Lacks the dimethylaminomethyl group.
2-[(Dimethylamino)methyl]phenol: Lacks the cyclopentene ring.
Uniqueness
The combination of the cyclopentene ring and the dimethylaminomethyl group on the phenol ring makes 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol unique, potentially offering distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
105886-85-9 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-cyclopent-2-en-1-yl-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C14H19NO/c1-15(2)10-13-9-12(7-8-14(13)16)11-5-3-4-6-11/h3,5,7-9,11,16H,4,6,10H2,1-2H3 |
Clé InChI |
MIPYCVNBBMUWHK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)C2CCC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


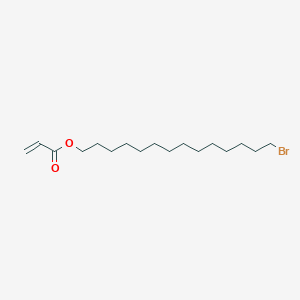
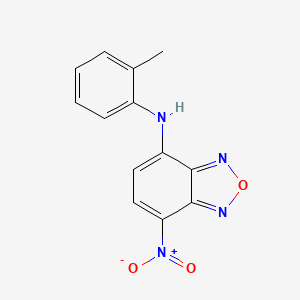
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
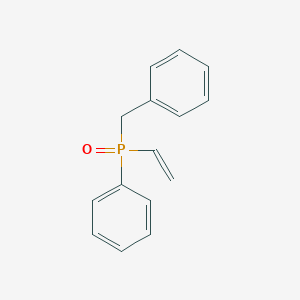
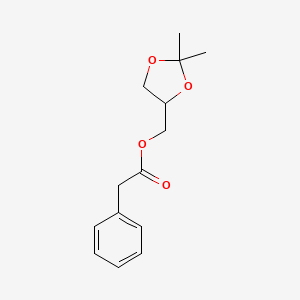

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)

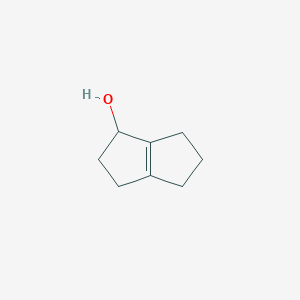
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
